molecular formula C7H14ClNO2 B2484812 3-(3-Aminocyclobutyl)propanoic acid hydrochloride CAS No. 2173999-01-2

3-(3-Aminocyclobutyl)propanoic acid hydrochloride

Cat. No. B2484812
CAS RN: 2173999-01-2
M. Wt: 179.64
InChI Key: QBUWGXXYTRNAAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-(3-Aminocyclobutyl)propanoic acid hydrochloride” and related compounds often involves strategies that incorporate cyclobutyl rings into amino acid frameworks. Methods include the Mannich reaction, employing ketones, aldehydes, and ammonium acetate in polar aprotic solvents to construct heterocyclic compounds like the subject compound. This approach allows for the introduction of various functional groups, including sulfur and nitrogen heterocycles, via further functionalization steps (Mazimba & Mosarwa, 2015).

Molecular Structure Analysis

The molecular structure of “3-(3-Aminocyclobutyl)propanoic acid hydrochloride” features a cyclobutyl ring that imparts unique stereochemical and electronic properties. This structure can adopt chair-chair and/or boat-chair conformations with equatorial positioning of substituents, influencing its chemical behavior and interaction with biological targets. Such structural configurations are pivotal in understanding the compound's reactivity and biological activity (Mazimba & Mosarwa, 2015).

Chemical Reactions and Properties

The chemical properties of “3-(3-Aminocyclobutyl)propanoic acid hydrochloride” are largely defined by its functional groups. The amine group, for instance, can participate in a variety of chemical reactions, including nucleophilic substitution, condensation, and complexation with metals. The presence of the propanoic acid moiety allows for reactions typical of carboxylic acids, such as esterification and amidation, further diversifying its chemical utility and applicability in synthetic chemistry (Failla, Finocchiaro, & Consiglio, 2000).

Scientific Research Applications

1. Synthesis of Germalactones and Antitumor Activity

Research by Guan, Zhu, Sun, and Zou (2001) focused on the transformation of 3-(Hydrogermyl)propanoic acid derivatives, which are structurally similar to 3-(3-Aminocyclobutyl)propanoic acid hydrochloride. They developed efficient synthesis methods for germa-y-lactone derivatives with antitumor activities. This highlights the potential use of related compounds in the development of new antitumor agents (Guan, Zhu, Sun, & Zou, 2001).

2. Renewable Building Block in Material Science

Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid, similar in structure to 3-(3-Aminocyclobutyl)propanoic acid hydrochloride, as a renewable building block for the synthesis of materials with a wide range of applications. This research emphasizes the potential of similar compounds in sustainable material synthesis (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

3. Crystal and Molecular Structures Analysis

The crystal and molecular structures of compounds structurally related to 3-(3-Aminocyclobutyl)propanoic acid hydrochloride, such as 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, have been determined by X-ray analysis. This type of analysis is crucial in understanding the physical and chemical properties of such compounds, which can be applied in various pharmaceutical and chemical industries (Koyano, Takeshita, Takénaka, & Sasada, 1986).

4. Asymmetric Biotransformation in Pharmaceutical Intermediates

Li et al. (2013) demonstrated the asymmetric biotransformation of S-3-amino-3-phenylpropionic acid, which shares similarities with 3-(3-Aminocyclobutyl)propanoic acid hydrochloride. They used a specific strain of Methylobacterium for the production of pharmaceutical intermediates, showcasing the potential of such compounds in the synthesis of valuable pharmaceuticals (Li, Wang, Huang, Zou, & Zheng, 2013).

properties

IUPAC Name

3-(3-aminocyclobutyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-5(4-6)1-2-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUWGXXYTRNAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminocyclobutyl)propanoic acid hydrochloride

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